Product packaging for 3-Bromo-5-(tert-butyl)aniline(Cat. No.:CAS No. 156264-80-1)

3-Bromo-5-(tert-butyl)aniline

Cat. No.: B3243350
CAS No.: 156264-80-1
M. Wt: 228.13 g/mol
InChI Key: KRYLAKKBPWAQDT-UHFFFAOYSA-N
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Description

3-Bromo-5-(tert-butyl)aniline is a valuable aromatic amine and halogenated building block in organic and medicinal chemistry research. Its molecular structure, featuring both a bromo substituent and a sterically demanding tert-butyl group on the aniline ring, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, where the bromine atom serves as a reactive handle for carbon-carbon and carbon-heteroatom bond formation. The electron-donating and steric properties of the tert-butyl group can significantly influence the reactivity and conformational stability of synthesized compounds. While specific biological data for this exact molecule is limited, structural analogs like 3,5-Di-tert-butylaniline require careful handling and are classified with hazard statements for skin and eye irritation, acute toxicity, and specific target organ toxicity . As such, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It must be handled by qualified professionals in a well-ventilated laboratory, using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B3243350 3-Bromo-5-(tert-butyl)aniline CAS No. 156264-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-tert-butylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYLAKKBPWAQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001273725
Record name 3-Bromo-5-(1,1-dimethylethyl)benzenamine
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Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156264-80-1
Record name 3-Bromo-5-(1,1-dimethylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156264-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(1,1-dimethylethyl)benzenamine
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Advanced Synthetic Methodologies for 3 Bromo 5 Tert Butyl Aniline and Its Positional Isomers

De Novo Synthesis Approaches

De novo synthesis, or the construction of the target aromatic ring from acyclic precursors, offers a powerful strategy to overcome the regioselectivity limitations of traditional aromatic substitution reactions. These methods allow for the precise placement of substituents by building the ring with the desired functionality already incorporated.

Benzannulation reactions, where an aromatic ring is formed through cyclization and aromatization of open-chain molecules, provide a direct route to complex aniline (B41778) derivatives. One such strategy involves the (3+3) condensation of 1,3-diketones bearing an electron-withdrawing group with enamines generated in situ. beilstein-journals.org The reaction proceeds through a sequence of nucleophilic additions and intramolecular cyclization, followed by dehydration to yield the meta-substituted aniline. beilstein-journals.org By choosing appropriately substituted diketone and enamine precursors, this method could theoretically be adapted to construct the 3-bromo-5-(tert-butyl)aniline skeleton.

Another versatile, though complex, approach is the Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) cascade. researchgate.net This method allows for the skeletal editing of heterocyclic rings, such as pyridines, into substituted benzenes. researchgate.net The process typically involves the quaternization of a substituted pyridine, followed by nucleophilic attack, ring opening to a triene intermediate, and subsequent 6π-electrocyclization and elimination to form a new aniline derivative. researchgate.net This strategy offers a pathway to anilines with substitution patterns that are difficult to access through conventional methods.

Directed ortho-metalation (DoM) is a potent tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-position. baranlab.orguwindsor.ca The resulting aryllithium intermediate is then quenched with an electrophile to install a new substituent with high regioselectivity. wikipedia.org

While the amino group itself is not an effective DMG, its derivatives, such as amides and carbamates, are among the most powerful directing groups. uwindsor.ca For the synthesis of a positional isomer like 2-bromo-4-(tert-butyl)aniline, one could envision a route starting from 4-(tert-butyl)aniline. The aniline would first be protected, for example as a pivalamide or a carbamate, to create an effective DMG. Treatment with a strong lithium base would then direct metalation to the C2 position, ortho to the directing group. Quenching of the resulting organolithium species with a suitable electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), would yield the desired 2-bromo product after deprotection.

Table 1: Key Features of Directed Ortho-Metalation (DoM)

Feature Description
Principle A directing metalation group (DMG) guides a strong base to deprotonate the adjacent ortho C-H bond.
Directing Groups (DMGs) Lewis basic groups containing heteroatoms (e.g., -CONR₂, -OCONR₂, -NHCOR, -OMe). wikipedia.orguwindsor.ca
Bases Strong organolithium reagents (e.g., n-BuLi, s-BuLi, t-BuLi), often with additives like TMEDA. baranlab.orgharvard.edu
Electrophiles A wide range of electrophiles can be used to trap the aryllithium intermediate (e.g., halogens, CO₂, aldehydes).

| Regioselectivity | Exclusively ortho to the directing group, avoiding mixtures of isomers common in electrophilic substitution. wikipedia.org |

Transformation of Precursor Aromatic Compounds

The functionalization of existing aromatic rings remains the most common approach for synthesizing substituted anilines. However, achieving the desired 3-bromo-5-(tert-butyl) substitution pattern requires overcoming the inherent directing effects of the substituents.

Electrophilic aromatic substitution is the classical method for halogenating aromatic rings. ucla.edulibretexts.org The amino group (-NH₂) is a powerful activating group and an ortho-, para-director, while the tert-butyl group is a weakly activating ortho-, para-director. ucla.edubyjus.com Consequently, the direct electrophilic bromination of 3-(tert-butyl)aniline or 4-(tert-butyl)aniline would not yield the desired this compound.

For instance, the reaction of aniline with bromine water proceeds rapidly to give a white precipitate of 2,4,6-tribromoaniline, demonstrating the high activation and ortho/para directing nature of the amino group. byjus.com To achieve bromination at a position meta to the amino group, its powerful directing effect must be either overcome or circumvented. Standard brominating agents like molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) would lead to a mixture of ortho- and para-brominated products relative to the strongest activating group. nih.govmasterorganicchemistry.com

Modern synthetic chemistry has developed catalytic systems capable of overriding the innate regiochemical preferences of substrates. For the synthesis of meta-bromoanilines, transition metal-catalyzed C-H functionalization has emerged as a particularly effective strategy.

An unprecedented palladium(II)-catalyzed meta-C–H bromination of aniline derivatives has been reported, which provides a direct route to products that are inaccessible via classical electrophilic substitution. nih.govrsc.org This method utilizes a directing group, often a removable picolinamide or a related nitrogen-containing group, to guide the palladium catalyst to the meta-position of the aniline ring. Using N-bromophthalimide (NBP) or N-bromosuccinimide (NBS) as the bromine source, the reaction selectively functionalizes the C-H bond at the meta position, overcoming the strong ortho/para directing influence of the nitrogen atom. nih.govrsc.org The addition of acid additives has been shown to be crucial for the success of this transformation. nih.gov This methodology offers excellent site-selectivity and tolerates a broad range of substitution patterns on the aniline ring. rsc.org

Table 2: Example of Pd-Catalyzed Meta-Bromination of an Aniline Derivative

Substrate Catalyst Bromine Source Additive Product Yield Reference

In addition to palladium catalysis, copper-based systems have also been developed for the regioselective bromination of anilines. For example, the use of copper(II) bromide (CuBr₂) in ionic liquids can achieve high yields and regioselectivity for the para-bromination of unprotected anilines under mild conditions. beilstein-journals.org While this specific method favors para-substitution, it highlights the potential of copper catalysis to influence the regiochemical outcome of bromination reactions. researchgate.net The development of copper-catalyzed systems for meta-bromination could offer a more economical alternative to palladium.

Nitro Compound Reduction to Aniline

A primary and widely employed route for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compounds. For this compound, the precursor is 1-bromo-3-(tert-butyl)-5-nitrobenzene. The conversion of the nitro group to an amine is a fundamental transformation that can be achieved through various protocols, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups, utilizing molecular hydrogen (H₂) in the presence of a metal catalyst. This method is favored in industrial applications for its high yields and atom economy, as the only byproduct is water. However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for competitive hydrodehalogenation, which would lead to the undesired loss of the bromine substituent.

The choice of catalyst, solvent, and reaction conditions is crucial to maximize the chemoselectivity for the nitro group reduction while preserving the carbon-bromine bond. Noble metals such as platinum (Pt) and palladium (Pd) supported on carbon (Pt/C, Pd/C) are commonly used. Modifying these catalysts or using specific promoters can enhance selectivity. For instance, the introduction of vanadium compounds has been shown to accelerate the conversion of hydroxylamine intermediates, minimizing side reactions and improving the purity of the final aniline product.

ParameterConditionPurpose/Comment
Substrate 1-Bromo-3-(tert-butyl)-5-nitrobenzeneStarting nitroaromatic compound.
Catalyst 5% Pt/C, 5% Pd/C, or Raney NickelProvides active sites for hydrogenation. Choice affects selectivity.
Hydrogen Source H₂ gas (1-50 atm)The reducing agent. Pressure influences reaction rate.
Solvent Ethanol, Methanol, Ethyl AcetateSolubilizes the substrate and facilitates contact with the catalyst.
Temperature 25-80 °CLower temperatures often favor selectivity and reduce dehalogenation.
Additives Vanadium compounds (e.g., V₂O₅)Can suppress side reactions and prevent accumulation of unstable intermediates. nih.gov

This interactive table summarizes typical conditions for the catalytic hydrogenation of a halogenated nitroaromatic compound.

Chemical reduction offers an alternative to catalytic hydrogenation and is particularly useful in laboratory settings or when specific chemoselectivity is required that hydrogenation cannot provide. These methods employ stoichiometric or catalytic amounts of a reducing agent in a suitable solvent system.

Béchamp Reduction (Iron in Acidic Medium): The reduction of nitroarenes using iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is one of the oldest and most reliable methods. This process is cost-effective and generally shows good tolerance for halogen substituents. The reaction proceeds via the oxidation of iron to form iron oxides, while the nitro group is reduced to an amine. The heterogeneity of the reaction requires vigorous stirring to ensure efficient contact between the substrate and the iron surface.

Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is another classic and effective reagent for the reduction of aromatic nitro groups. It is known for its high chemoselectivity, often leaving other reducible functional groups intact. The reaction is typically carried out in solvents like ethanol or ethyl acetate. A key challenge with this method can be the workup procedure, as the resulting tin salts may precipitate and complicate product isolation.

MethodReducing AgentSolventKey Features
Béchamp Reduction Iron powder (Fe)Acetic Acid (CH₃COOH) / H₂O / EthanolCost-effective; good tolerance for halogens; heterogeneous reaction.
Tin(II) Chloride Reduction Stannous Chloride (SnCl₂·2H₂O)Ethanol or Ethyl AcetateHigh chemoselectivity; milder conditions; workup can be challenging due to tin salt precipitation.

This interactive table compares common chemical reduction protocols for converting 1-bromo-3-(tert-butyl)-5-nitrobenzene to this compound.

Amine Group Installation via Amination Reactions

An alternative synthetic strategy involves the direct formation of the carbon-nitrogen bond on a pre-functionalized aromatic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful modern method for this purpose. This reaction allows for the coupling of aryl halides or triflates with amines. To synthesize this compound, one could envision the reaction of 1,3-dibromo-5-(tert-butyl)benzene with an ammonia equivalent.

The direct use of ammonia in these reactions can be challenging due to its low reactivity and tendency to bind strongly to the palladium catalyst. To overcome this, various "ammonia equivalents" have been developed, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), which undergo the coupling reaction followed by hydrolysis to yield the primary aniline. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent. Sterically hindered phosphine ligands are often required to facilitate the key steps of the catalytic cycle.

ParameterReagent/ConditionPurpose/Comment
Aryl Halide 1,3-Dibromo-5-(tert-butyl)benzeneSubstrate for C-N bond formation.
Amine Source Ammonia, LiN(SiMe₃)₂, or Benzophenone imineActs as the nucleophile to form the aniline.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Palladium precursor for the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, or other bulky phosphinesStabilizes the palladium center and facilitates the reaction.
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃Activates the amine and facilitates reductive elimination.
Solvent Toluene or DioxaneAnhydrous, non-protic solvent is typically required.
Temperature 80-110 °CThermal energy needed to drive the catalytic cycle.

This interactive table outlines typical conditions for a Buchwald-Hartwig amination to produce a primary aniline.

Stereochemical and Regiochemical Control in Synthesis

For this compound, which is achiral, stereochemical control is not a factor in its direct synthesis. However, the regiochemical outcome is paramount. The 1,3,5-substitution pattern (meta, meta) must be established correctly.

The synthesis of meta-substituted anilines is often challenging due to the strong ortho- and para-directing nature of the amino group and its precursors (like the hydroxyl or protected amino group). Therefore, the synthetic strategy must be designed to install the substituents in the desired meta-relationship.

Starting from a Meta-Directing Group: The most common strategy, as outlined in section 2.2.2, begins with a benzene (B151609) ring substituted with a strong meta-directing group. The nitro group (–NO₂) is ideal for this purpose. Starting with benzene, Friedel-Crafts alkylation with a tert-butyl group, followed by nitration, would lead to a mixture of isomers. A more controlled approach starts with a compound where the desired substitution is pre-set. For instance, bromination of tert-butylbenzene followed by nitration, or nitration followed by bromination, would need careful control of conditions to achieve the desired 1-bromo-3-(tert-butyl)-5-nitrobenzene precursor regioselectively. The directing effects of both the tert-butyl (ortho, para-directing) and bromo (ortho, para-directing) groups must be considered in relation to the incoming nitro group. A more robust method would involve starting materials where the 1,3,5-pattern is already established.

De Novo Ring Formation: Advanced methods involve the construction of the aromatic ring itself from acyclic precursors. Three-component reactions, for instance, can combine smaller molecules in a way that directly yields a meta-substituted aniline, offering a powerful alternative to traditional substitution chemistry.

Green Chemistry Approaches and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalysis: The move from stoichiometric reagents like SnCl₂ or Fe to catalytic methods is a core principle of green chemistry. Catalytic hydrogenation is inherently greener than chemical reductions that produce large amounts of metal waste. Further improvements include the development of highly active and selective non-noble metal catalysts (e.g., based on nickel or cobalt) to replace expensive and rare precious metals like palladium and platinum.

Alternative Solvents and Energy Sources: Replacing volatile organic solvents with more environmentally benign alternatives like water or bio-derived solvents is a key goal. Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route for chemical transformations. Nitroreductase enzymes can selectively reduce aromatic nitro groups to amines under mild, aqueous conditions at room temperature and atmospheric pressure. nih.govresearchgate.net These biocatalytic systems can be coupled with light-driven or other enzymatic cofactor regeneration systems, eliminating the need for high-pressure hydrogen gas or stoichiometric chemical reductants. nih.gov Biocatalysis is particularly advantageous for substrates with sensitive functional groups, as enzymes often provide exquisite chemoselectivity, avoiding side reactions like dehalogenation. chemrxiv.org

Chemical Transformations and Reactivity of 3 Bromo 5 Tert Butyl Aniline

Reactions Involving the Aromatic Bromine Atom

The primary mode of reactivity for 3-bromo-5-(tert-butyl)aniline involves the substitution of the bromine atom. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

The formation of new carbon-carbon bonds at the C3 position of the aniline (B41778) ring is a key transformation, enabling the introduction of various organic fragments. Several powerful cross-coupling methodologies can be employed for this purpose.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds and involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the reaction is generally applicable to a wide range of bromoanilines. The typical conditions involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, a base (e.g., potassium carbonate, cesium carbonate), and a solvent system, often a mixture of an organic solvent and water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines

Coupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80High
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100High
Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF90Moderate to High

Note: The data in this table is illustrative of typical conditions for bromoanilines and may require optimization for this compound.

The Heck reaction facilitates the formation of a new carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. This palladium-catalyzed reaction typically employs a palladium(II) salt, a phosphine ligand, and a base. Although specific examples with this compound are not readily found in the literature, the reaction is known to proceed with various bromoanilines and a range of electronically and sterically diverse alkenes.

Table 2: General Conditions for Heck Coupling of Aryl Bromides with Alkenes

AlkeneCatalyst SystemBaseSolventTemperature (°C)
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile100
n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMF120
CyclohexenePd(dba)₂ / P(t-Bu)₃K₂CO₃1,4-Dioxane110

Note: The data in this table represents general conditions and would likely require optimization for reactions involving this compound.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, yielding an aryl-substituted alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While specific literature detailing the Sonogashira coupling of this compound is scarce, the general methodology is broadly applicable to bromoanilines.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

AlkyneCatalyst SystemCo-catalystBaseSolventTemperature (°C)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp to 60
1-HexynePd(OAc)₂ / PPh₃CuIPiperidineDMF80
TrimethylsilylacetylenePd(dppf)Cl₂CuIDiisopropylamineToluene70

Note: This table provides general conditions that would serve as a starting point for the Sonogashira coupling of this compound.

The Kumada, Negishi, and Stille couplings represent other important palladium- or nickel-catalyzed cross-coupling reactions for carbon-carbon bond formation.

Kumada Coupling: This reaction involves the coupling of an organohalide with a Grignard reagent (organomagnesium halide). It is a powerful method for forming C-C bonds, though the high reactivity of Grignard reagents can limit functional group tolerance.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. Organozinc reagents are generally more tolerant of functional groups than Grignard reagents.

Stille Coupling: This reaction employs an organotin (stannane) reagent. A key advantage of the Stille coupling is the high tolerance of the organostannanes to a wide variety of functional groups.

While these reactions are well-established for aryl bromides, specific applications to this compound are not widely reported.

Table 4: Overview of Kumada, Negishi, and Stille Couplings for Aryl Bromides

Coupling ReactionOrganometallic ReagentTypical Catalyst
KumadaRMgX (Grignard Reagent)Ni(dppe)Cl₂ or Pd(PPh₃)₄
NegishiRZnX (Organozinc Reagent)Pd(PPh₃)₄ or Pd(dppf)Cl₂
StilleRSnR'₃ (Organostannane)Pd(PPh₃)₄ or Pd(dba)₂

Carbon-Heteroatom Bond Formation

The bromine atom of this compound can also be replaced by a heteroatom, leading to the formation of new C-N, C-O, or C-S bonds. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent reactions for achieving such transformations.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction is a highly versatile method for the synthesis of arylamines. The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds by coupling an aryl halide with an amine, alcohol, or thiol, respectively. Generally, Ullmann reactions require higher temperatures than their palladium-catalyzed counterparts.

Although specific examples involving this compound are not extensively documented, these methods are broadly applicable to a wide range of bromoanilines.

Table 5: General Conditions for Carbon-Heteroatom Bond Formation

ReactionNucleophileCatalyst SystemBaseSolventTemperature (°C)
Buchwald-Hartwig AminationAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene100
Buchwald-Hartwig AminationMorpholinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane110
Ullmann CondensationPhenolCuI / L-prolineK₂CO₃DMSO120
Ullmann CondensationBenzylamineCu₂O / 1,10-PhenanthrolineCs₂CO₃DMF140

Note: The conditions presented are general and would likely require optimization for specific reactions with this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SₙAr mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com This pathway is significantly stabilized and accelerated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.com

In the case of this compound, the substituents on the ring are an amino group (-NH₂) and a tert-butyl group (-C(CH₃)₃). Both of these groups are considered electron-donating, not electron-withdrawing. As they are not positioned to stabilize the negative charge of a Meisenheimer intermediate, the addition-elimination SₙAr pathway is electronically disfavored and generally does not occur under standard conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides can occur under extremely strong basic conditions (e.g., sodium amide, NaNH₂) via a benzyne intermediate. youtube.com However, this is a harsh method that can lead to a mixture of regioisomeric products.

Reactions Involving the Primary Amine Functionality

The primary amine (-NH₂) group of this compound is nucleophilic and can readily participate in reactions such as acylation, sulfonylation, and alkylation.

The primary amine can be acylated by reacting it with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction forms a more stable amide linkage. Similarly, sulfonylation occurs upon reaction with a sulfonyl chloride (e.g., tosyl chloride) to yield a sulfonamide. These reactions are generally high-yielding and are often used to protect the amine group or to introduce new functional moieties.

Reaction TypeReagentBaseProduct Type
AcylationAcetyl chloridePyridineAmide
AcylationAcetic anhydrideTriethylamineAmide
Sulfonylationp-Toluenesulfonyl chloridePyridineSulfonamide
SulfonylationMethanesulfonyl chlorideTriethylamineSulfonamide

This is an interactive data table. Users can sort and filter the data based on the columns.

Direct alkylation of the primary amine with alkyl halides is possible but often challenging to control. The initial alkylation produces a secondary amine, which is typically more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a subsequent reaction with the alkyl halide to form a tertiary amine, and potentially even a quaternary ammonium salt. This process, known as over-alkylation, results in a mixture of products, making it a less synthetically useful method for preparing pure secondary or tertiary amines from a primary aniline. masterorganicchemistry.com To achieve selective mono-alkylation, alternative methods such as reductive amination are often preferred.

Diazotization and Subsequent Sandmeyer Reactions

Primary aromatic amines such as this compound can be converted into diazonium salts through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) ias.ac.in. The resulting arenediazonium salt is a valuable intermediate in organic synthesis because the diazonio group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles. libretexts.org

The substitution of the diazonio group with a nucleophile, often catalyzed by copper(I) salts, is known as the Sandmeyer reaction. wikipedia.orgnih.gov This provides a powerful method for introducing functional groups onto an aromatic ring that may not be possible through direct substitution methods. organic-chemistry.org

The Sandmeyer reaction is frequently employed to synthesize aryl halides. wikipedia.org Starting with the diazonium salt of this compound, various halogens can be introduced at the position formerly occupied by the amino group.

Chlorination : To synthesize 1,3-dibromo-5-(tert-butyl)benzene, the diazonium salt of this compound would be treated with copper(I) chloride (CuCl) dissolved in hydrochloric acid. The copper(I) species acts as a catalyst in this transformation. wikipedia.org

Bromination : Similarly, treatment of the diazonium salt with copper(I) bromide (CuBr) in hydrobromic acid would yield 1,3-dibromo-5-(tert-butyl)benzene.

Iodination : The introduction of iodine does not typically require a copper catalyst. The diazonium salt can be treated directly with an aqueous solution of potassium iodide (KI) to yield 1-bromo-3-(tert-butyl)-5-iodobenzene. nih.govorganic-chemistry.org

These reactions provide a strategic route to poly-halogenated aromatic compounds with specific substitution patterns.

Beyond halogens, the Sandmeyer reaction and related transformations of diazonium salts can be used to introduce other important functional groups.

Cyanation : The cyano group (–CN) can be introduced by treating the diazonium salt of this compound with copper(I) cyanide (CuCN). libretexts.orgresearchgate.net This reaction, a classic Sandmeyer cyanation, produces 3-bromo-5-(tert-butyl)benzonitrile. The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation : To introduce a hydroxyl group (–OH) and form 3-bromo-5-(tert-butyl)phenol, the diazonium salt is typically added to a hot aqueous acidic solution. While this reaction can occur without a catalyst, the use of copper(I) oxide (Cu₂O) in the presence of an excess of copper(II) nitrate can facilitate the conversion to a phenol under milder, room-temperature conditions. wikipedia.org

Formation of Schiff Bases and Imines

Like other primary amines, this compound readily reacts with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. internationaljournalcorner.comnanobioletters.com This condensation reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). eijppr.com

The reaction is typically carried out in a suitable solvent, often with acid catalysis to activate the carbonyl group. The general structure of a Schiff base derived from this compound and an aldehyde (R-CHO) is shown below. Aromatic aldehydes tend to form more stable Schiff bases compared to aliphatic aldehydes. internationaljournalcorner.com These compounds and their metal complexes are of significant interest in coordination chemistry and materials science. internationaljournalcorner.comasianpubs.org

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution (Post-Functionalization)

Further functionalization of the this compound aromatic ring can be achieved through electrophilic aromatic substitution (SₑAr). wikipedia.org The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the ring: the amino (–NH₂), bromo (–Br), and tert-butyl (–C(CH₃)₃) groups.

Amino Group (–NH₂) : This is a strongly activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.com

Bromo Group (–Br) : This is a deactivating but ortho-, para-directing group. It withdraws electron density inductively but can donate via resonance.

Tert-butyl Group (–C(CH₃)₃) : This is a weakly activating and ortho-, para-directing group due to hyperconjugation and inductive effects.

Nitration : Direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions can protonate the amino group to form an anilinium ion (–NH₃⁺), which is a meta-directing and deactivating group. byjus.com This can lead to a mixture of products and potential oxidation of the ring. To avoid these issues, the amino group is typically protected first, for instance, by acetylation with acetic anhydride to form the corresponding acetanilide. The acetamido group (–NHCOCH₃) is still a potent ortho-, para-director but is less activating than the amino group, allowing for more controlled reactions.

Following protection, nitration would direct the incoming nitro (–NO₂) group to the positions ortho and para to the acetamido group.

Position 4 (para) : Substitution at this position is electronically favored.

Positions 2 and 6 (ortho) : Substitution at these positions is also electronically favored. However, steric hindrance from the adjacent bromo group (at C3) and the tert-butyl group (at C5) may influence the distribution of the ortho and para products. The electrophile is most likely to add to the C4 position, which is para to the directing group and sterically accessible.

Halogenation : The amino group is a very strong activator, and direct halogenation of anilines, for example with bromine water, often leads to polysubstitution. byjus.com In the case of aniline itself, reaction with bromine water readily gives 2,4,6-tribromoaniline. For this compound, the available ortho and para positions (C2, C4, C6) would be highly activated and susceptible to halogenation. To achieve selective monohalogenation, milder reaction conditions or protection of the amino group as an acetanilide would be necessary, similar to the strategy used for nitration. The regioselectivity would follow the same principles, with the incoming halogen atom being directed to the C2, C4, and C6 positions, with the precise ratio depending on steric and electronic factors.

Cyclization Reactions for Heterocyclic Scaffolds

Impact of Steric Hindrance and Electronic Effects on Reaction Kinetics and Selectivity

The substitution pattern of this compound significantly influences its reactivity in various chemical transformations. Both steric hindrance from the tert-butyl group and the electronic effects of the bromo and amino substituents play crucial roles in determining reaction rates and the regiochemical outcome of reactions.

The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons into the aromatic ring, thereby increasing the electron density at the ortho and para positions. byjus.comvedantu.comvedantu.com However, in this compound, the positions ortho to the amino group are also meta to the bromine and tert-butyl groups, while the para position is substituted by the bromine atom.

The tert-butyl group is a bulky substituent that exerts a significant steric hindrance effect. This steric bulk can impede the approach of reagents to the positions on the aromatic ring adjacent to it (the ortho positions). This can lead to a preference for substitution at less sterically hindered sites. In electrophilic substitution reactions, this steric hindrance can disfavor substitution at the C4 and C6 positions.

In reactions involving the amino group itself, such as acylation or alkylation, the steric hindrance from the adjacent tert-butyl group is less pronounced as the reaction occurs at the nitrogen atom, which is further away from the bulky group. However, the electronic effect of the bromine atom, being electron-withdrawing, decreases the basicity of the aniline compared to unsubstituted aniline, which can affect the kinetics of reactions where the aniline acts as a nucleophile. chemistrysteps.com

Table 2: Predicted Effects of Substituents on the Reactivity of this compound

SubstituentEffectImpact on Reactivity
-NH₂ Strong activating group, ortho, para-director (Resonance)Increases electron density of the ring, directing electrophiles to ortho and para positions.
-Br Deactivating group, ortho, para-director (Inductive > Resonance)Decreases the overall reactivity of the ring towards electrophiles.
-C(CH₃)₃ Bulky group (Steric Hindrance)Hinders attack at adjacent positions (C4 and C6), potentially favoring substitution at C2.

The interplay of these effects can lead to complex regiochemical outcomes. For instance, in an electrophilic substitution reaction, while the amino group strongly directs to the ortho and para positions, the deactivating effect of the bromine at the para position and the steric hindrance of the tert-butyl group might lead to preferential substitution at the C2 position. To achieve monosubstitution, particularly at the para position to the amino group, it is often necessary to first acylate the amino group to reduce its activating effect and introduce steric bulk, which can then be removed after the desired substitution has occurred. youtube.com

Role of 3 Bromo 5 Tert Butyl Aniline As a Crucial Synthetic Building Block

A Versatile Component in Advanced Organic Synthesis

While specific examples in the scientific literature are not abundant, the inherent structural features of 3-Bromo-5-(tert-butyl)aniline make it a theoretically ideal candidate for various advanced organic synthesis applications, including multicomponent reactions and divergent synthesis strategies.

Multicomponent Reactions Incorporating the Aniline (B41778) Moiety

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The aniline functional group of this compound can readily participate in a range of MCRs. For instance, it can serve as the amine component in Ugi and Passerini reactions, leading to the formation of diverse libraries of peptidomimetics and related structures. The steric hindrance from the tert-butyl group could influence the stereochemical outcome of these reactions, potentially leading to the selective formation of desired isomers.

Multicomponent ReactionPotential Role of this compoundResulting Molecular Scaffold
Ugi ReactionAmine Componentα-Acetamidocarboxamides
Passerini ReactionAmine Component (after isocyanide formation)α-Acyloxycarboxamides
Biginelli ReactionUrea/Thiourea Component (after derivatization)Dihydropyrimidinones
Hantzsch Dihydropyridine SynthesisAmine ComponentDihydropyridines

Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for creating a library of structurally related compounds from a common intermediate. This compound is well-suited for this approach due to its two distinct reactive sites: the amino group and the bromine atom.

The amino group can be readily acylated, alkylated, or used to form heterocyclic rings. Subsequently, the bromine atom can be subjected to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. This sequential functionalization allows for the systematic exploration of the chemical space around the central aniline core, which is a key activity in drug discovery and materials science.

A Precursor for Complex Molecular Architectures in Medicinal Chemistry Research

The development of new therapeutic agents often relies on the synthesis of novel and complex molecular skeletons. This compound has been identified as a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry.

Synthesis of Novel Bioactive Compound Skeletons

A significant application of this compound is demonstrated in its use as a precursor for the synthesis of substituted pyrazole (B372694) derivatives, which are known to exhibit a wide range of biological activities. For example, it is a documented intermediate in the synthesis of 1-(1,5-di-tert-butyl-1H-pyrazol-4-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, a compound of interest in pharmaceutical research.

The synthesis involves a multi-step sequence where the aniline is first transformed into a hydrazine (B178648) derivative, which then undergoes cyclization to form the pyrazole ring. The bromine and tert-butyl groups on the aniline starting material ultimately direct the substitution pattern on the resulting pyrazole, influencing its interaction with biological targets.

Design and Construction of Molecular Probes for Interaction Studies

Molecular probes are essential tools for studying the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. While direct evidence of this compound being used in the final structure of a molecular probe is limited, its utility as a synthetic intermediate allows for the introduction of reporter groups, such as fluorophores or biotin (B1667282) tags.

The bromine atom can be readily converted to other functional groups via cross-coupling reactions, providing a convenient handle for attaching such tags. The unique substitution pattern of the aniline can also serve as a recognition element for specific biological targets, making it a valuable scaffold for the design of selective molecular probes.

Intermediate in Agrochemical Development

The structural motifs found in many successful agrochemicals often overlap with those explored in medicinal chemistry. The aniline scaffold is a common feature in a variety of herbicides, fungicides, and insecticides.

While specific, publicly available research detailing the use of this compound in the development of new agrochemicals is not extensive, its properties make it a plausible candidate for such applications. The combination of a halogen atom and a bulky alkyl group can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters for the efficacy and environmental fate of an agrochemical. Its role as a synthetic intermediate allows for the creation of diverse libraries of compounds that can be screened for desired biological activity against agricultural pests and diseases. The patent literature, such as WO2009027234, lists this compound as an intermediate in the synthesis of novel compounds, suggesting its potential utility in this sector.

Contributions to Advanced Materials Science and Engineering

The distinct substitution pattern of this compound, with the bulky tert-butyl group providing solubility and steric hindrance, and the bromo and amino functionalities offering sites for further chemical modification, makes it a valuable precursor in various advanced applications.

Monomer for Polymer Synthesis

While direct polymerization of this compound is not extensively documented in publicly available research, its structure is analogous to other substituted anilines that are used to create conductive polymers. For instance, the electropolymerization of ortho-bromoaniline has been studied, yielding polymers with semiconductor properties. The presence of the tert-butyl group in this compound would be expected to enhance the solubility of the resulting polymer, a crucial factor for processability in polymer-based applications. The bromine atom offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's electronic and physical properties.

The general approach to synthesizing polyanilines involves oxidative chemical or electrochemical polymerization. The properties of the resulting polymer, such as conductivity and morphology, are highly dependent on the nature and position of the substituents on the aniline ring.

Table 1: Potential Polymer Properties Derived from Substituted Anilines

MonomerPotential Polymer Characteristics
Ortho-bromoanilineSemiconductor properties
This compound (hypothetical)Enhanced solubility, potential for post-polymerization functionalization

Building Block for Organic Electronics and Optoelectronic Devices

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), this compound serves as a crucial intermediate for the synthesis of hole-transporting materials (HTMs). Triarylamine derivatives are a prominent class of HTMs due to their excellent hole mobility and thermal stability.

The synthesis of these complex molecules often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where the bromine atom of this compound is replaced by a bond to another aromatic amine. The tert-butyl group enhances the solubility and morphological stability of the final HTM, which is critical for fabricating uniform thin films in OLED devices.

For example, derivatives of this compound can be used to synthesize complex triarylamine-based HTMs. The performance of an OLED is significantly influenced by the properties of its HTL, including its highest occupied molecular orbital (HOMO) energy level, which affects hole injection from the anode, and its triplet energy, which is important for confining excitons within the emissive layer.

Table 2: Representative Data for Hole-Transporting Materials in OLEDs

Hole-Transporting Material (Class)Typical HOMO Level (eV)Typical Triplet Energy (eV)Device Performance Metric
Triarylamine-based HTMs-5.1 to -5.5>2.7High external quantum efficiency

Ligand Design and Synthesis for Catalysis

The amine and bromo functionalities of this compound make it an excellent starting material for the synthesis of specialized ligands for transition metal catalysis. Phosphine (B1218219) ligands, in particular, are widely used in cross-coupling reactions, which are fundamental to modern organic synthesis.

The synthesis of phosphine ligands from this compound can be achieved through reactions such as the palladium-catalyzed C-P coupling. The aniline group can be further modified to create bidentate or pincer-type ligands, which can form highly stable and active complexes with transition metals like palladium, nickel, or copper.

The bulky tert-butyl group on the ligand backbone can create a specific steric environment around the metal center, influencing the selectivity and activity of the catalyst. For instance, bulky, electron-rich phosphine ligands are known to be highly effective in challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of sterically hindered substrates or unreactive aryl chlorides.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phosphine Ligands

ReactionCatalyst SystemApplication
Suzuki-Miyaura CouplingPd catalyst + Phosphine ligandC-C bond formation
Buchwald-Hartwig AminationPd catalyst + Phosphine ligandC-N bond formation
Heck ReactionPd catalyst + Phosphine ligandC-C bond formation

While specific catalytic systems employing ligands derived directly from this compound are not widely reported, the synthetic strategies to access such ligands are well-established, highlighting the potential of this compound in the development of novel and efficient catalysts.

Spectroscopic and Structural Characterization of 3 Bromo 5 Tert Butyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 3-Bromo-5-(tert-butyl)aniline, ¹H and ¹³C NMR, along with two-dimensional NMR techniques, provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tert-butyl group. The chemical shifts (δ) are influenced by the electronic effects of the bromine, amino, and tert-butyl substituents on the benzene (B151609) ring.

The protons of the tert-butyl group are expected to appear as a sharp singlet around 1.3 ppm due to the free rotation around the C-C single bond, leading to their chemical equivalence. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally expected in the range of 3.5-4.5 ppm.

The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct multiplets. The proton at the C2 position, situated between the amino and tert-butyl groups, is expected to be a triplet. The proton at the C4 position, between the tert-butyl and bromo groups, would likely appear as a triplet. The proton at the C6 position, adjacent to the bromo and amino groups, is also expected to be a triplet. The exact chemical shifts and coupling patterns would be confirmed by experimental data.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-C(CH₃)₃~1.3Singlet
-NH₂~3.7 (variable)Broad Singlet
Ar-H (C2-H)~6.8Triplet
Ar-H (C4-H)~7.0Triplet
Ar-H (C6-H)~6.9Triplet

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each carbon atom in its unique electronic environment.

The carbons of the tert-butyl group will produce two signals: one for the nine equivalent methyl carbons and another for the quaternary carbon. The aromatic region will show six distinct signals for the six carbons of the benzene ring. The chemical shifts of these aromatic carbons are influenced by the attached substituents. The carbon atom attached to the bromine (C3) will be significantly deshielded. Similarly, the carbon attached to the amino group (C1) and the tert-butyl group (C5) will have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃~31.5
-C(CH₃)₃~34.5
Ar-C (C-NH₂)~148
Ar-C (C-Br)~123
Ar-C (C-tert-butyl)~153
Ar-C (other)~113-125

Two-dimensional (2D) NMR techniques are instrumental in assigning the ¹H and ¹³C NMR spectra unambiguously and in determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. In this compound, COSY would show correlations between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would be used to definitively assign the signals of the protonated aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could show correlations between the protons of the tert-butyl group and the aromatic proton at C4, confirming their adjacent positioning.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and the tert-butyl group, C-N bond, and C-Br bond.

Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric and Asymmetric Stretching3300-3500 (two bands)
C-H (Aromatic)Stretching3000-3100
C-H (tert-butyl)Stretching2850-3000
C=C (Aromatic)Stretching1500-1600
C-NStretching1250-1350
C-BrStretching500-600

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and molecular formula of a compound and can also reveal structural details through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄BrN.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

Common fragmentation pathways for this molecule would likely involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable benzylic carbocation, or the loss of the entire tert-butyl group.

Expected Mass Spectrometry Data for this compound
Ionm/z (mass-to-charge ratio)Notes
[M]⁺227/229Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes)
[M-CH₃]⁺212/214Loss of a methyl radical
[M-C(CH₃)₃]⁺170/172Loss of a tert-butyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The solvent used can also influence the position and intensity of the absorption bands.

The spectrum would likely show two main absorption bands: a strong primary band (E-band) at shorter wavelengths and a weaker secondary band (B-band) at longer wavelengths, which are characteristic of the π → π* transitions in the benzene ring.

Expected UV-Vis Absorption Data for this compound
TransitionExpected λmax (nm)
π → π* (E-band)~210-240
π → π* (B-band)~270-300

X-ray Diffraction Analysis for Solid-State Structure Determination

Comprehensive searches of chemical and crystallographic databases have revealed a notable absence of published single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its specific molecular conformation, crystal packing, and intermolecular interactions based on experimental crystallographic data is not possible at this time. This includes a lack of information regarding potential polymorphism for this particular compound.

While data for the target compound is unavailable, studies on structurally related aniline (B41778) derivatives provide insight into the types of solid-state structures and interactions that might be anticipated. For instance, analyses of other halogenated or tert-butyl substituted anilines often reveal key structural motifs. However, direct extrapolation of these findings to this compound is speculative without experimental verification.

Molecular Conformation and Geometry

In the absence of experimental data for this compound, a discussion of its precise molecular conformation and geometry cannot be provided.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A definitive analysis of the crystal packing and intermolecular interactions for this compound is precluded by the lack of published crystallographic data.

Polymorphism and Crystallization Studies

There are no known polymorphism or crystallization studies available in the scientific literature for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical intermediates)

A review of the current scientific literature indicates that there have been no specific studies utilizing Electron Paramagnetic Resonance (EPR) spectroscopy to investigate radical intermediates derived from this compound. While EPR spectroscopy is a powerful technique for the characterization of radical species, including anilino radicals and their derivatives, no research has been published focusing on the radical intermediates that could be generated from this specific compound. Therefore, no experimental data on the EPR spectroscopic signatures of such radicals is currently available.

Computational and Theoretical Investigations of 3 Bromo 5 Tert Butyl Aniline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to predict a wide range of molecular properties with a good balance of accuracy and computational cost. For aniline (B41778) and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in providing reliable results that correlate well with experimental data. researchgate.netnih.govscispace.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 3-Bromo-5-(tert-butyl)aniline, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This optimized structure represents the most probable geometry of the molecule in its ground state.

Upon achieving the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes the calculation of various electronic properties that provide insight into the molecule's behavior.

Illustrative Optimized Geometrical Parameters for this compound Note: The following data is illustrative and represents typical values expected from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC-N~1.40 Å
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
Bond AngleC-C-Br~120°
Bond AngleC-C-N~120°
Dihedral AngleH-N-C-C~0° or 180°

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive.

For this compound, the distribution of the HOMO and LUMO would likely show the HOMO localized on the aniline ring and the amino group, reflecting their electron-donating nature. The LUMO would also be distributed over the aromatic system.

Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is illustrative and represents typical values expected from a DFT calculation.

PropertyCalculated Value (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Energy Gap4.0 to 5.0

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes of vibration and their corresponding frequencies can be obtained.

These predicted spectra are invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to observed absorption bands. nih.gov For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-H stretching of the aromatic ring and tert-butyl group, C-N stretching, and C-Br stretching.

Illustrative Predicted Vibrational Frequencies for this compound Note: The following data is illustrative and represents typical wavenumbers (cm⁻¹) expected from a DFT calculation. Experimental values may vary.

Vibrational ModePredicted Wavenumber (cm⁻¹)Typical Experimental Region (cm⁻¹)
N-H Asymmetric Stretch~35003400 - 3500
N-H Symmetric Stretch~34003300 - 3400
Aromatic C-H Stretch~31003000 - 3100
Aliphatic C-H Stretch~29502850 - 3000
C=C Aromatic Stretch~16001500 - 1600
C-N Stretch~13001250 - 1350
C-Br Stretch~600500 - 650

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility would involve the rotation of the tert-butyl group and the orientation of the amino group.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES can be constructed. The minima on the PES correspond to stable conformers, while the maxima represent transition states between conformers. This analysis helps in understanding the relative stabilities of different conformations and the energy barriers to their interconversion. colostate.edu

Mechanistic Studies of Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, and any intermediates, along with the transition states that connect them, a detailed picture of the reaction pathway can be obtained.

Transition State Characterization

A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are being converted into products. Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The structure of the transition state provides crucial information about the mechanism of a reaction. For reactions involving this compound, such as electrophilic aromatic substitution, DFT calculations can be used to locate and characterize the relevant transition states. This involves identifying the imaginary vibrational frequency that corresponds to the motion along the reaction coordinate, confirming that the located structure is indeed a true transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Reaction Pathway Elucidation

Theoretical investigations into the reaction pathways of anilines provide crucial insights into their reactivity, regioselectivity, and the mechanisms of various organic transformations. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on substituted anilines can be applied to elucidate its potential reaction pathways. The electronic and steric effects of the bromo and tert-butyl groups are paramount in determining the molecule's behavior in chemical reactions.

In the case of this compound, the amino group directs incoming electrophiles to the ortho (positions 2, 4, and 6) and para (position 4) positions. The existing substituents, a bromine atom at position 3 and a tert-butyl group at position 5, influence the regioselectivity of further substitutions. The bulky tert-butyl group will sterically hinder attack at the adjacent positions (4 and 6). The bromine atom, being an electron-withdrawing group through induction but an ortho-, para-director through resonance, will also affect the electronic distribution.

Computational models, such as those employing Density Functional Theory (DFT), can be used to map the potential energy surface of a reaction involving this compound. By calculating the energies of reactants, transition states, and products, the most energetically favorable reaction pathway can be determined. For instance, in a reaction with an electrophile, DFT calculations could predict the relative activation energies for substitution at the available ortho and para positions, thus elucidating the preferred site of reaction.

A plausible reaction mechanism for electrophilic substitution on this compound would involve the initial attack of the electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. The delocalization of the positive charge is influenced by the substituents present. The amino group strongly stabilizes the positive charge, particularly when the electrophile adds to the ortho or para positions.

Theoretical studies on similar systems have shown that in addition to electrophilic substitution, aniline derivatives can undergo other types of reactions, such as oxidation or nucleophilic substitution under specific conditions. researchgate.net The elucidation of these pathways would similarly rely on computational methods to explore the feasibility and energetics of each potential mechanism.

Molecular Dynamics Simulations (e.g., for solvent effects, conformational flexibility)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing insights into phenomena such as solvent effects and conformational flexibility. For this compound, MD simulations can reveal how the molecule interacts with its environment and how its structure fluctuates.

Solvent Effects: The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly by surrounding the solute molecule with a box of solvent molecules and calculating the forces between all atoms over time. This allows for the study of solvation shells, the arrangement of solvent molecules around the solute, and the energetic contributions of solvation. semanticscholar.org

For instance, in a polar protic solvent like water, the amino group of this compound would be expected to form hydrogen bonds with the surrounding water molecules. The bulky and hydrophobic tert-butyl group, on the other hand, would likely lead to a disruption of the local water structure. MD simulations can quantify these effects, providing information on the average number of hydrogen bonds, the orientation of water molecules in the first solvation shell, and the free energy of solvation. This information is crucial for understanding the molecule's solubility and its reactivity in different solvents.

Conformational Flexibility: The tert-butyl group in this compound introduces a degree of conformational flexibility. While the aromatic ring is largely planar, the tert-butyl group can rotate around the carbon-carbon single bond connecting it to the ring. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) in Synthetic Design

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their measured reactivity in a particular chemical reaction. These models are valuable tools in synthetic design, allowing chemists to predict the reactivity of new compounds and to design molecules with desired properties.

For a series of substituted anilines, including this compound, a QSRR model could be developed to predict their reactivity in a specific transformation, for example, their rate of reaction in an electrophilic substitution or their basicity (pKa). The development of a QSRR model typically involves the following steps:

Data Set Collection: A dataset of structurally related aniline derivatives with experimentally measured reactivity data is compiled.

Descriptor Calculation: A set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., Hammett constants, atomic charges), steric properties (e.g., Taft steric parameters, molecular volume), and topological properties (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical validation techniques, such as cross-validation and prediction on an external test set of compounds.

For this compound, the key descriptors influencing its reactivity would be related to the electronic effects of the bromo and amino groups and the steric effect of the tert-butyl group. The Hammett equation, a classic example of a linear free energy relationship (a type of QSRR), relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds to the electronic properties of the substituents. researchgate.net

The Hammett substituent constant (σ) for the bromo group at the meta position (σm = +0.39) indicates its electron-withdrawing nature through the inductive effect. The amino group is a strong electron-donating group. The tert-butyl group has a slightly electron-donating effect. A QSRR model for the reactivity of substituted anilines would likely incorporate these electronic parameters, along with a steric parameter for the bulky tert-butyl group.

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Selective Catalytic Systems for Derivatization

The derivatization of 3-Bromo-5-(tert-butyl)aniline hinges on the selective functionalization of its C-Br and N-H bonds. Future research will prioritize the development of catalytic systems that offer high efficiency, selectivity, and sustainability, moving beyond traditional methods.

Photocatalysis and electrocatalysis represent powerful, green alternatives to conventional synthetic methods, offering novel pathways for the functionalization of aromatic compounds under mild conditions. researchgate.netnih.gov

Photocatalysis: Visible-light photoredox catalysis is an emerging strategy for C-Br bond functionalization. nih.gov This technique can generate bromine radicals or other reactive intermediates from bromo-organic compounds, enabling a range of transformations. For instance, the formation of an electron donor-acceptor (EDA) complex upon photo-induction can facilitate highly regioselective mono-bromination of anilines without the need for external photocatalysts. researchgate.net Research into photocatalytic systems for this compound could unlock new C-C and C-heteroatom bond-forming reactions at the bromine-substituted position. Furthermore, photocatalysts are instrumental in promoting chemical reactions by using light as an energy source, which can lead to the formation of desired products through various intermediates. mdpi.commdpi.com

Electrocatalysis: Electrosynthesis is a valuable tool for forging C-N bonds, a crucial step in the synthesis of many pharmaceuticals and materials. nih.gov By applying an electric potential, electrocatalytic methods can mediate the coupling of anilines with various partners, often with high selectivity and without the need for harsh chemical oxidants or reductants. The development of advanced electrocatalysts, from nanocatalysts to single metal site catalysts, is a key area of research. nih.govresearchgate.net For this compound, electrocatalysis could enable efficient N-arylation or N-alkylation reactions, providing access to a diverse library of substituted aniline (B41778) derivatives.

Catalytic MethodTarget BondPotential Advantages for this compound
Photocatalysis C-BrMild reaction conditions, high selectivity, generation of unique reactive intermediates, reduced reliance on stoichiometric reagents. researchgate.netnih.gov
Electrocatalysis C-NAvoidance of harsh chemical reagents, precise control over reaction potential, potential for paired electrolysis (simultaneous anode/cathode reactions), high atom economy. nih.govresearchgate.net

Integration into Flow Chemistry Systems for Continuous Production

The transition from batch to continuous flow manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. nih.govacs.org Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and purity. uc.pt

For the synthesis and derivatization of this compound, flow chemistry presents several advantages. The selective hydrogenation of the corresponding nitroaromatic precursor to the aniline can be achieved with high selectivity and efficiency in a continuous-flow reactor. acs.orgmdpi.com This approach avoids the use of high-pressure hydrogen gas and precious-metal catalysts in large batch reactors, enhancing safety and sustainability. nih.gov Subsequent derivatization reactions, such as halogenation or C-N coupling, can be performed in-line using packed-bed reactors containing immobilized catalysts or reagents. acs.org This multi-step flow synthesis minimizes the need for isolating potentially hazardous intermediates and reduces waste through efficient workup and purification steps. uc.pt

Exploration of Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The specific substitution pattern of this compound makes it an interesting candidate for designing molecules that can participate in supramolecular assembly.

The amino group can act as a hydrogen bond donor, while the aromatic ring can engage in π-π stacking interactions. The bromine atom can participate in halogen bonding, a directional interaction that is increasingly used in crystal engineering and the design of functional materials. mdpi.com By synthesizing derivatives that incorporate recognition motifs, such as aldehyde conjugates, it is possible to create complex systems that act as versatile sensors for cations. nih.gov These assemblies can exhibit unique photophysical properties, such as luminescence, which can be modulated by the binding of specific analytes. mdpi.com Research in this area could lead to the development of novel sensors, molecular switches, and responsive materials based on self-assembled structures derived from this compound.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. mdpi.com For a molecule like this compound, computational modeling can provide valuable insights to guide synthetic efforts.

Predicting Reactivity: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.gov For example, calculations can determine the most likely sites for electrophilic or nucleophilic attack, helping to design selective derivatization strategies. mdpi.com

Mechanism Elucidation: Computational studies can elucidate the detailed mechanisms of complex catalytic reactions, such as those involved in photocatalysis or electrocatalysis. mdpi.com By modeling the entire catalytic cycle, researchers can identify key intermediates and transition states, providing a rational basis for optimizing reaction conditions and catalyst design. mdpi.com

In Silico Screening: Molecular docking studies can be used to predict the binding affinity of this compound derivatives with biological targets, such as proteins or enzymes. researchgate.net This in silico approach can accelerate the drug discovery process by identifying promising lead compounds for further experimental investigation.

Computational MethodApplication in Research of this compound
Density Functional Theory (DFT) Calculating electronic properties, predicting reaction sites, modeling reaction mechanisms. nih.govmdpi.com
Molecular Docking Predicting binding modes and affinities to biological targets (e.g., proteins). researchgate.net
Quantum Chemistry Modeling photocatalytic systems, understanding excited state dynamics, and light-matter interactions. mdpi.com

Role in Bioconjugation and Bioorthogonal Chemistry (as a synthetic tool)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govresearchgate.net These reactions are crucial for labeling and tracking biomolecules in their natural environment. pitt.edu While this compound itself is not a bioorthogonal reagent, it serves as a valuable synthetic precursor for creating molecules that are.

The amino group and the bromine atom provide two distinct chemical handles that can be selectively modified. For example, the amino group can be acylated to introduce a reporter tag (like a fluorophore) or a bioorthogonal functional group, such as an azide or an alkyne for "click chemistry" reactions. youtube.com The bromine atom can be functionalized through palladium-catalyzed cross-coupling reactions to attach other moieties, including those that can participate in different bioorthogonal ligations. nih.gov This versatility allows for the construction of complex molecular probes and bioconjugates from a relatively simple starting material, underscoring its potential as a foundational tool in the development of new reagents for chemical biology. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for 3-bromo-5-(tert-butyl)aniline, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves bromination of 5-(tert-butyl)aniline derivatives. A common approach is direct bromination using bromine in acetic acid or with a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 3-position, directing groups or protecting amines (e.g., acetylation) may be employed . Optimization includes monitoring reaction temperature (typically 0–25°C) and stoichiometry to minimize di-brominated byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm, split into doublets due to substituents), tert-butyl protons (δ 1.3 ppm, singlet), and NH₂ protons (δ 3.5–4.5 ppm, broad if not protected).
    • ¹³C NMR : Aromatic carbons (δ 115–135 ppm), tert-butyl carbons (δ 29–35 ppm for CH₃, δ 55–60 ppm for quaternary C).
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 244.13 (C₁₀H₁₄BrNO⁺) with isotopic patterns consistent with bromine .

Q. What are common impurities in this compound synthesis, and how are they analyzed?

Methodological Answer: Major impurities include di-brominated isomers (e.g., 3,5-dibromo derivatives) and unreacted starting materials. Analytical methods involve:

  • UHPLC-DAD : Optimize gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to separate impurities based on retention time and UV absorption .
  • LC-SPE/NMR : Trapped impurities are analyzed via ¹H NMR to confirm structural assignments .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives for enzyme inhibition studies?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases). The bromine and tert-butyl groups enhance hydrophobic interactions in active sites .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity. The electron-withdrawing bromine may stabilize charge-transfer interactions .

Q. What experimental strategies resolve contradictory data in regioselective functionalization of this compound?

Methodological Answer: Contradictions in substitution patterns (e.g., unexpected C4 bromination) may arise from competing electronic and steric effects. Strategies include:

  • Protecting Group Chemistry : Acetylate the NH₂ group to reduce its directing influence, favoring bromination at the 3-position .
  • Kinetic vs. Thermodynamic Control : Vary reaction time and temperature; shorter times favor kinetic products (e.g., meta-bromination), while longer times may lead to isomerization .

Q. How can researchers leverage this compound in synthesizing bioactive macrocycles or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React with boronic acids (e.g., arylboronic esters) to generate biaryl intermediates for macrocycle synthesis .
  • Coordination Chemistry : The NH₂ group can act as a ligand for transition metals (e.g., Cu²⁺ or Pd²⁺) in MOF assembly. Bromine provides a handle for post-synthetic modification via Sonogashira coupling .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Methodological Answer:

  • Reagent Solubility : Bromine or NBS may require polar solvents (e.g., DMF) at scale, risking side reactions. Use slow addition techniques and inline FTIR monitoring to track intermediates .
  • Heat Management : Exothermic bromination requires jacketed reactors with precise temperature control (−5 to 10°C) to avoid decomposition .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Methodological Answer:

  • DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • HSQC/HMBC : Use 2D NMR to confirm connectivity and rule out misassignments, especially in crowded aromatic regions .

Q. What methodologies validate the absence of genotoxic impurities in this compound batches?

Methodological Answer:

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • LC-HRMS : Detect trace impurities (LOQ < 0.1%) via high-resolution mass spectrometry, focusing on nitroso or azide derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.